molecular formula C16H24N6O6 B14250638 N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid CAS No. 185335-09-5

N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid

Cat. No.: B14250638
CAS No.: 185335-09-5
M. Wt: 396.40 g/mol
InChI Key: RCUQPMNDELCMLX-UHFFFAOYSA-N
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Description

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is a compound that combines the structural features of pyridine and butane-1,4-diamine with nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine typically involves a condensation reaction between butane-1,4-diamine and pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid . The resulting product is then treated with nitric acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency of the process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function. The pathways involved often include coordination to metal centers, hydrogen bonding, and π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Similar structure but with a cyclohexane core instead of butane.

    N,N’-bis(pyridin-2-ylmethyl)butane-1,4-diamine: Similar but with pyridine rings at the 2-position.

    N,N’-bis(pyridin-4-ylmethyl)oxamide: Contains an oxamide linkage instead of a butane-1,4-diamine core.

Uniqueness

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is unique due to its specific combination of pyridine and butane-1,4-diamine with nitric acid, which imparts distinct chemical and physical properties

Properties

CAS No.

185335-09-5

Molecular Formula

C16H24N6O6

Molecular Weight

396.40 g/mol

IUPAC Name

N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid

InChI

InChI=1S/C16H22N4.2HNO3/c1(7-19-13-15-3-9-17-10-4-15)2-8-20-14-16-5-11-18-12-6-16;2*2-1(3)4/h3-6,9-12,19-20H,1-2,7-8,13-14H2;2*(H,2,3,4)

InChI Key

RCUQPMNDELCMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNCCCCNCC2=CC=NC=C2.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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